molecular formula C₁₈H₁₂D₈O₂ B1140465 trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 CAS No. 91318-10-4

trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8

Cat. No.: B1140465
CAS No.: 91318-10-4
M. Wt: 276.4
InChI Key:
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Description

trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8: is a deuterated form of trans-Diethyl-Stilbestrol. This compound is a synthetic, non-steroidal estrogen that has been used in various scientific research applications. The deuterated version, trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8, is often used in studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 involves the deuteration of trans-Diethyl-Stilbestrol. The process typically includes the following steps:

    Deuteration of Ethyl Groups: The ethyl groups in trans-Diethyl-Stilbestrol are replaced with deuterated ethyl groups using deuterated reagents.

    Hydrogenation: The compound undergoes hydrogenation to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods: Industrial production of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of trans-Diethyl-Stilbestrol are subjected to deuteration using deuterated reagents.

    Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies.

    Biology: Employed in studies involving hormone receptors and estrogenic activity.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates specific molecular pathways, leading to various biological effects.

Comparison with Similar Compounds

    trans-Diethyl-Stilbestrol: The non-deuterated form of the compound.

    Diethylstilbestrol: Another synthetic estrogen with similar properties.

    Ethinylestradiol: A synthetic estrogen used in contraceptives.

Uniqueness: trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 is unique due to its deuterated nature, which makes it valuable in studies involving stable isotope labeling. This property allows for precise tracking and analysis in various scientific applications.

Properties

IUPAC Name

2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLYKWWBQGJZGM-XWCVKCCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C2=CC(=C(C(=C2)[2H])O)[2H])\C([2H])([2H])C)/C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91318-10-4
Record name 91318-10-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
Reactant of Route 2
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
Reactant of Route 3
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
Reactant of Route 4
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
Reactant of Route 5
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
Reactant of Route 6
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
Customer
Q & A

Q1: Why is diethylstilbestrol-d8 used in the analysis of diethylstilbestrol in water samples?

A1: Diethylstilbestrol-d8 is used as an internal standard in analytical methods employing mass spectrometry for quantifying diethylstilbestrol (DES) in environmental water samples. Internal standards, like diethylstilbestrol-d8, are compounds chemically similar to the target analyte (DES in this case) but differ in isotopic composition, leading to a different mass-to-charge ratio detectable by mass spectrometry.

Q2: What analytical methods benefit from using diethylstilbestrol-d8?

A: The research papers provided focus on utilizing diethylstilbestrol-d8 in conjunction with liquid chromatography tandem-mass spectrometry (LC/MS/MS) for the analysis of DES in water samples. [, ] This technique is particularly well-suited for analyzing trace amounts of DES in complex mixtures due to its high sensitivity and selectivity. The use of diethylstilbestrol-d8 as an internal standard in this context significantly improves the accuracy and reliability of DES quantification.

  1. An Analytical Method for the Determination of Trace Levels of Diethylstilbestrol in Environmental Water:
  2. [Simultaneous determination of six estrogens in different water bodies by solid phase extraction and ultra performance liquid chromatography coupled with triple quadrupole mass spectrometry].:

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